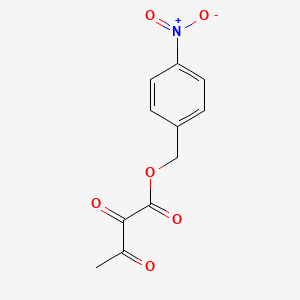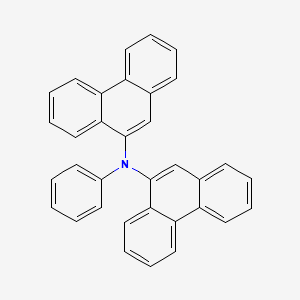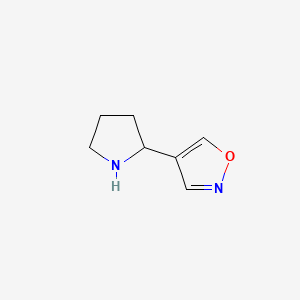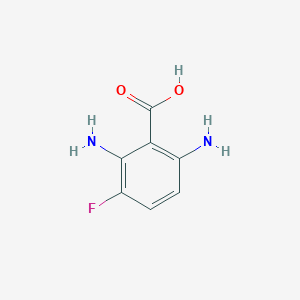
2,6-Diamino-3-fluorobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Diamino-3-fluorobenzoic acid is a fluorinated aromatic compound with the molecular formula C7H7FN2O2 This compound is characterized by the presence of two amino groups and one fluorine atom attached to a benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-diamino-3-fluorobenzoic acid typically involves the fluorination of a suitable precursor, such as 2,6-diaminobenzoic acid. One common method includes the use of fluorinating agents like 2-fluorobenzoic acid or 2,6-difluorobenzoic acid . The reaction conditions often involve the use of solvents such as acetonitrile and catalysts to facilitate the fluorination process.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced fluorinating agents and optimized reaction conditions can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Diamino-3-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of 2,6-dinitro-3-fluorobenzoic acid.
Reduction: Formation of 2,6-diamino-3-fluorobenzylamine.
Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,6-Diamino-3-fluorobenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated aromatic compounds.
Wirkmechanismus
The mechanism of action of 2,6-diamino-3-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The amino groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
Vergleich Mit ähnlichen Verbindungen
- 2,6-Diaminobenzoic acid
- 3-Fluorobenzoic acid
- 2,6-Difluorobenzoic acid
Comparison: 2,6-Diamino-3-fluorobenzoic acid is unique due to the simultaneous presence of two amino groups and a fluorine atom on the benzoic acid core. This combination imparts distinct chemical and physical properties, such as increased acidity and enhanced reactivity in substitution reactions, compared to its non-fluorinated or mono-fluorinated counterparts .
Eigenschaften
Molekularformel |
C7H7FN2O2 |
|---|---|
Molekulargewicht |
170.14 g/mol |
IUPAC-Name |
2,6-diamino-3-fluorobenzoic acid |
InChI |
InChI=1S/C7H7FN2O2/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2H,9-10H2,(H,11,12) |
InChI-Schlüssel |
BDDAYZCMMNHYBH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1N)C(=O)O)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




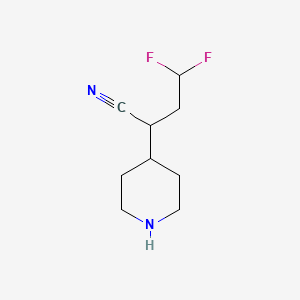

![[6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone](/img/structure/B14781970.png)
![3-Bromobenzo[c]isothiazole-5-carboxylic acid](/img/structure/B14781972.png)
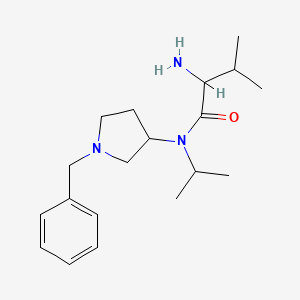
![2-amino-N-[(2,4-dichlorophenyl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14782005.png)
![3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]pyridine](/img/structure/B14782012.png)

